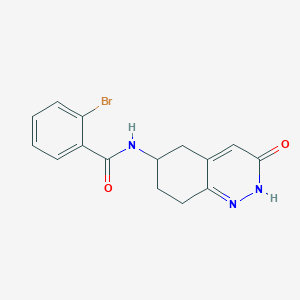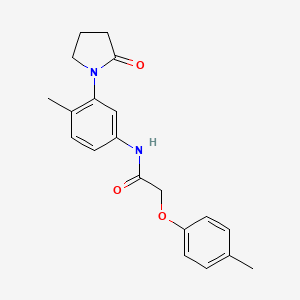![molecular formula C19H18N6O3 B2923881 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021250-38-3](/img/structure/B2923881.png)
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Kinase Inhibition
- VEGFR-2 Inhibition: Substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This property is crucial for anti-cancer drug development, as VEGFR-2 plays a significant role in tumor angiogenesis. These compounds exhibit strong in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Histone Deacetylase Inhibition
- Selective HDAC Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally similar compound, is a selective small molecule histone deacetylase (HDAC) inhibitor. This selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations contributes significantly to cancer cell proliferation blockage, apoptosis, and demonstrates notable antitumor activity in vivo (Zhou et al., 2008).
Anti-Cancer and Anti-Inflammatory Properties
- Novel Pyrazolopyrimidines Derivatives: Pyrazolopyrimidines derivatives, with core structures similar to the query compound, have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects on certain cancer cell lines and inhibit 5-lipoxygenase, indicating potential as cancer therapeutics and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
- Thienopyrimidine Derivatives: Thienopyrimidine derivatives, which share a similar heterocyclic framework with the query compound, have demonstrated pronounced antimicrobial activity. This suggests potential utility in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antituberculosis Activity
- Thiazole-Aminopiperidine Hybrid Analogues: These analogues, structurally related to the query compound, have shown promising activity against Mycobacterium tuberculosis. They inhibit the GyrB ATPase of Mycobacterium smegmatis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).
Antiulcer Agents
- Imidazo[1,2-a]pyridines Derivatives: Similar compounds have been synthesized as potential antiulcer agents with cytoprotective properties. These derivatives demonstrate significant activity in models of ethanol- and HCl-induced gastric ulcers (Starrett et al., 1989).
Antiviral Activity
- Benzamide-Based 5-Aminopyrazoles: These compounds, structurally similar to the query compound, have shown significant antiviral activities against the bird flu influenza H5N1 virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown. Future pharmacokinetic studies will be crucial to understand these properties and their impact on the compound’s therapeutic potential .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .
Propiedades
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-19(13-1-2-15-16(11-13)28-12-27-15)22-10-9-21-17-3-4-18(25-24-17)23-14-5-7-20-8-6-14/h1-8,11H,9-10,12H2,(H,21,24)(H,22,26)(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBNJOCNWIADQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)

![3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2923805.png)
![2-[[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B2923806.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2923808.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923811.png)
![N-cyclopentyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2923812.png)

![ethyl 3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2923815.png)


![Propyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2923819.png)